(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2h-[2]-benzazepin-3-one (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2h-[2]-benzazepin-3-one
Brand Name: Vulcanchem
CAS No.: 148842-86-8
VCID: VC0111932
InChI: InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13-8-11-6-4-5-7-12(11)9-19(15(13)22)10-14(20)21/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,20,21)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O
Molecular Formula: C17H22N2O5
Molecular Weight: 334.4 g/mol

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2h-[2]-benzazepin-3-one

CAS No.: 148842-86-8

Reference Standards

VCID: VC0111932

Molecular Formula: C17H22N2O5

Molecular Weight: 334.4 g/mol

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2h-[2]-benzazepin-3-one - 148842-86-8

CAS No. 148842-86-8
Product Name (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2h-[2]-benzazepin-3-one
Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
IUPAC Name 2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid
Standard InChI InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13-8-11-6-4-5-7-12(11)9-19(15(13)22)10-14(20)21/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,20,21)/t13-/m0/s1
Standard InChIKey QOYRVPXTPVMTHE-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2CN(C1=O)CC(=O)O
SMILES CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O
PubChem Compound 2756039
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator